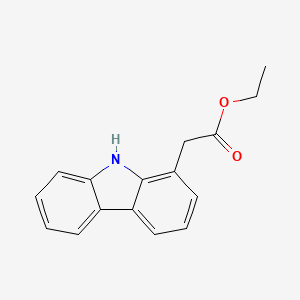

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide has been found to have a different mechanism of action and is being investigated for its potential in treating various diseases.

Scientific Research Applications

Synthesis and Biological Activity

- A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. Although not directly mentioning 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide, this research highlights the relevance of methoxyphenyl sulfonamide derivatives in developing potential therapeutic agents (Kucukoglu et al., 2016).

Material Science Applications

- Kim, Robertson, and Guiver (2008) explored the synthesis of poly(arylene ether sulfone)s containing methoxy groups for potential use as polyelectrolyte membrane materials in fuel cell applications. This study indicates the importance of methoxyphenyl sulfonamide derivatives in enhancing the properties of materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Pharmacological Research

- Repaglinide, a hypoglycemic agent, and its structure-activity relationships were investigated by Grell et al. (1998), where the role of sulfonamide derivatives in medical applications was emphasized, particularly in diabetes management. This underscores the versatility of sulfonamide compounds in drug development (Grell et al., 1998).

Environmental and Chemical Sensing

- Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, utilizing sulfonamide derivatives. This research highlights the application of such compounds in environmental monitoring and the detection of toxic substances (Wang et al., 2012).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .

Mode of Action

Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit the enzyme dihydropteroate synthetase, thereby disrupting the production of folate and inhibiting bacterial dna growth and cell division .

Biochemical Pathways

Sulfonamides typically affect the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth and replication .

Result of Action

Based on the general action of sulfonamides, it can be inferred that this compound might lead to the inhibition of bacterial growth and replication by disrupting folate synthesis .

properties

IUPAC Name |

2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKUBZGNPEXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)

![(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine](/img/structure/B2864963.png)

![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)